molecular formula C17H14ClNO B3172170 2-[(4-Chloro-1-naphthyl)oxy]-5-methylphenylamine CAS No. 946716-06-9

2-[(4-Chloro-1-naphthyl)oxy]-5-methylphenylamine

Cat. No.: B3172170
CAS No.: 946716-06-9
M. Wt: 283.7 g/mol
InChI Key: QJTWKHVGUHVNSS-UHFFFAOYSA-N
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Description

Contextualization within Diarylether and Anilino-Naphthalene Derivative Classes

The anilino-naphthalene portion of the molecule refers to the presence of a phenylamine (aniline) group attached to a naphthalene (B1677914) ring system. Anilino-naphthalene derivatives are well-documented in chemical literature, most notably for their fluorescence properties. For instance, 8-anilino-1-naphthalenesulfonic acid (ANS) is a widely used fluorescent probe that exhibits strong emission when bound to hydrophobic pockets in proteins, making it a valuable tool in biochemistry and structural biology. nih.govacs.org The fluorescence of these compounds is often sensitive to the polarity of their environment. acs.org While specific studies on the fluorescence of 2-[(4-Chloro-1-naphthyl)oxy]-5-methylphenylamine are not extensively documented, its structural similarity to other anilino-naphthalene derivatives suggests potential for unique photophysical properties.

The presence of a chloro substituent on the naphthalene ring and a methyl group on the phenylamine ring further modifies the electronic and steric properties of the parent structures. These substitutions can influence the molecule's reactivity, solubility, and biological interactions. The combination of these structural features places this compound at the intersection of these two important classes of organic compounds, making it a candidate for investigation in various chemical and biological research areas.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC17H14ClNO
Molecular Weight283.75 g/mol
AppearanceNot specified
SolubilityNot specified
This data is compiled from publicly available chemical databases. scbt.com

Academic Significance and Emerging Research Directions for Substituted Phenylamines

Substituted phenylamines, a broad class of compounds that includes this compound, are of significant academic and industrial interest. The versatility of the phenylamine scaffold allows for a wide range of chemical modifications, leading to a diverse array of compounds with varied properties and applications.

In medicinal chemistry, substituted phenylamines are integral components of many therapeutic agents. nih.gov For example, the antidepressant bupropion (B1668061) is a substituted phenethylamine, a class of compounds known for their activity as central nervous system stimulants. wikipedia.orgwikipedia.org The specific substitutions on the phenyl ring and the amine group are crucial in determining the pharmacological profile of these molecules. nih.gov Research in this area focuses on synthesizing novel derivatives and evaluating their structure-activity relationships to develop more effective and selective drugs.

The unique structural characteristics of 2-[(4-Chloro-1-naphthyl)oxy]-4-methylphenylamine, a closely related compound, suggest its potential as an intermediate in the synthesis of more complex molecules. The combination of electron-donating (methyl and amine) and electron-withdrawing (chloro) groups can influence its reactivity and electronic properties, making it a subject of interest for exploring chemical behavior in aromatic systems.

Emerging research directions for substituted phenylamines extend beyond medicinal chemistry into materials science. The aromatic nature of these compounds, coupled with the potential for tuning their electronic properties through substitution, makes them attractive candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability of the amine group to participate in hydrogen bonding and other non-covalent interactions also makes these compounds interesting for the design of supramolecular assemblies and functional materials.

The study of compounds like this compound contributes to the fundamental understanding of structure-property relationships in organic molecules. Future research will likely focus on the synthesis of a broader range of derivatives, detailed investigation of their photophysical and electronic properties, and exploration of their potential applications in various scientific and technological fields.

An in-depth analysis of the synthetic strategies for this compound reveals a complex interplay of regiochemistry and bond formation. The construction of this molecule, a diaryl ether amine, necessitates careful consideration of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bond-forming reactions, regioselective control on both the naphthalene and phenyl rings, and meticulous optimization and purification protocols. This article explores the key synthetic methodologies and strategic designs pertinent to the synthesis of this complex organic molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloronaphthalen-1-yl)oxy-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-11-6-8-17(15(19)10-11)20-16-9-7-14(18)12-4-2-3-5-13(12)16/h2-10H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTWKHVGUHVNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(C3=CC=CC=C32)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219135
Record name 2-[(4-Chloro-1-naphthalenyl)oxy]-5-methylbenzenamine
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Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946716-06-9
Record name 2-[(4-Chloro-1-naphthalenyl)oxy]-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946716-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chloro-1-naphthalenyl)oxy]-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Chloro 1 Naphthyl Oxy 5 Methylphenylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Solid-State NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-[(4-Chloro-1-naphthyl)oxy]-5-methylphenylamine, ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon frameworks, respectively.

¹H NMR Spectroscopy In the proton NMR spectrum, distinct signals are expected for the protons on the naphthyl ring, the phenyl ring, the methyl group, and the amine group. The aromatic region (typically 6.5-8.5 ppm) would be complex due to the presence of ten aromatic protons on two different ring systems. Protons on the naphthyl ring are generally found further downfield than those on the phenyl ring. The methyl group protons would appear as a sharp singlet further upfield, likely around 2.2-2.4 ppm. nih.gov The amine (NH₂) protons would also produce a singlet, which can be broad and its chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy The ¹³C NMR spectrum would show 17 distinct signals, one for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings would resonate in the downfield region of approximately 110-160 ppm. oregonstate.edu The carbon attached to the oxygen (C-O) and the carbon attached to the chlorine (C-Cl) would have characteristic chemical shifts influenced by the electronegativity of these atoms. spectrabase.com The methyl group carbon would appear at a much higher field, typically between 15-25 ppm. rsc.org

2D NMR Spectroscopy Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would establish the connectivity between adjacent protons (J-coupling), helping to assign specific protons within the complex aromatic regions of the naphthyl and phenyl rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals based on the proton assignments.

Solid-State NMR (SS-NMR) While solution-state NMR provides data on molecules tumbling in a solvent, solid-state NMR gives information about the molecule in its solid, crystalline, or amorphous form. SS-NMR could be used to study polymorphism (the existence of different crystal forms) of the title compound. Differences in the crystal packing and molecular conformation between different polymorphs would result in distinct shifts in the ¹³C SS-NMR spectrum.

Predicted ¹H and ¹³C NMR Data

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (Naphthyl) 7.0 - 8.3 Multiplets
Aromatic (Phenyl) 6.6 - 7.2 Multiplets
Amine (NH₂) 3.5 - 5.0 (variable) Broad Singlet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (ppm)
C-O (Aromatic Ether) 150 - 160
C-Cl (Aromatic) 125 - 135
Aromatic (Naphthyl & Phenyl) 110 - 150

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching of the primary amine group is expected to appear as two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region. wikieducator.org Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The C-O-C stretching of the diaryl ether linkage is a key feature and typically gives rise to strong, characteristic bands, often appearing as two absorptions around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). quimicaorganica.orgspectroscopyonline.com Aromatic C=C stretching vibrations will produce several peaks in the 1400-1600 cm⁻¹ region. vscht.cz The C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give strong signals in Raman spectra. The non-polar C=C bonds of the aromatic rings are expected to be strongly Raman active, providing clear signals in the 1400-1600 cm⁻¹ range.

Interactive Data Table: Predicted FT-IR Characteristic Peaks

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Primary Amine 3300 - 3500 Medium (two bands)
C-H Stretch Aromatic 3000 - 3100 Medium to Weak
C-H Stretch Methyl 2850 - 2960 Medium
C=C Stretch Aromatic Ring 1400 - 1600 Medium to Strong
N-H Bend Primary Amine 1580 - 1650 Medium
C-O-C Asymmetric Stretch Diaryl Ether ~1250 Strong
C-O-C Symmetric Stretch Diaryl Ether ~1040 Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which allows for the calculation of its elemental formula. It also provides structural information through the analysis of fragmentation patterns.

Precise Elemental Composition Using a technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺) to four or more decimal places. This high precision allows for the unambiguous determination of the elemental formula, C₁₇H₁₄ClNO, confirming the identity of the compound. The presence of the chlorine atom would be evident from the isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the main M peak, due to the natural abundance of the ³⁷Cl isotope.

Fragmentation Analysis Under electron impact (EI) or collision-induced dissociation (CID), the molecule would break apart in a predictable manner. Key fragmentation pathways for a diaryl ether would involve cleavage of the C-O ether bonds. whitman.eduscribd.com This could lead to fragments corresponding to the 4-chloro-1-naphthyloxy cation or radical and the 5-methylphenylamine cation or radical. Further fragmentation of these initial ions would provide additional structural confirmation. For example, the aromatic fragments could lose characteristic neutral molecules like CO. miamioh.edu

Predicted Key Fragments in Mass Spectrum

m/z Value (Predicted) Possible Fragment Identity
299/301 [M]⁺ Molecular ion (C₁₇H₁₄ClNO)⁺
177/179 (4-Chloro-1-naphthyloxy) fragment
122 (5-Methylphenylamine) fragment

Electronic Absorption and Emission Spectroscopy (UV-Visible, Fluorescence) for Electronic Structure Probing

These techniques investigate the electronic transitions within a molecule by measuring its absorption and emission of light.

UV-Visible Spectroscopy The UV-Vis spectrum of this compound is expected to show strong absorptions in the ultraviolet region, characteristic of its extensive aromatic system. The naphthalene (B1677914) moiety is known to exhibit strong π-π* transitions. researchgate.netacs.org The presence of auxochromes like the amino (-NH₂), chloro (-Cl), and ether (-O-) groups, which possess non-bonding electrons, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent naphthalene and benzene (B151609) chromophores. uobabylon.edu.iq One would expect to see multiple absorption bands, likely between 200-350 nm.

Fluorescence Spectroscopy Naphthalene and its derivatives are often fluorescent. omlc.org Upon excitation at a wavelength corresponding to one of its absorption maxima, the compound would likely exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence spectrum would provide insights into the electronic structure of the excited state. The emission wavelength and quantum yield would be influenced by the substituents and the solvent environment.

X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org

To perform this analysis, a suitable single crystal of the compound must first be grown. wikipedia.org This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is measured. iastate.edu Analysis of the positions and intensities of the diffracted spots allows for the calculation of an electron density map of the molecule. From this map, the precise position of each atom (excluding hydrogen, which is typically inferred) can be determined.

The results of an XRD study would provide a wealth of information, including:

Bond lengths and angles: Precise measurement of all intramolecular distances and angles.

Crystal Packing: How individual molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding (involving the amine group) or π-π stacking between the aromatic rings. rigaku.comexcillum.com

Without an actual crystal structure, specific parameters cannot be provided, but this technique remains the gold standard for absolute structural confirmation in the solid state.

X-ray Fluorescence (XRF) Spectrometry in Molecular Binding Studies

X-ray Fluorescence (XRF) is an elemental analysis technique, not typically used for structural elucidation of a single organic compound. horiba.com It works by bombarding a sample with high-energy X-rays, causing the atoms within the sample to emit characteristic "fluorescent" X-rays. amptek.com The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis. hitachi-hightech.com

In the context of molecular binding studies, XRF could be employed if this compound were to be studied in complex with a metal-containing molecule, such as a metalloprotein. For example, if this compound were to bind to the active site of a zinc-containing enzyme, XRF could be used to quantify the amount of zinc present in the sample. By comparing the XRF signal of the native enzyme to the enzyme-compound complex, researchers could investigate if the binding of the compound displaces the metal ion or alters its environment, although other techniques are often more suitable for this purpose. The primary utility of XRF is to confirm the presence and quantity of specific elements (especially heavier elements) within a sample matrix. xrfscientific.com

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 2 4 Chloro 1 Naphthyl Oxy 5 Methylphenylamine

Oxidation Reactions and Mechanistic Investigations

The amine functionality in 2-[(4-Chloro-1-naphthyl)oxy]-5-methylphenylamine is expected to be the primary site for oxidation. Analogous to diphenylamines, oxidation can proceed through a one-electron transfer to form a nitrogen-centered radical cation. This intermediate is stabilized by resonance delocalization across both the phenyl and naphthyl ring systems.

In the presence of oxidizing agents such as potassium permanganate (B83412) or lead dioxide, N-aryl-2-naphthylamines have been shown to undergo oxidative coupling. acs.orgacs.org For this compound, this could potentially lead to the formation of dimers through C-C or C-N coupling. For instance, coupling at the para-position of the methylphenylamine ring could yield a benzidine-like derivative. The reaction mechanism likely involves the initial formation of the aminyl radical, followed by radical-radical coupling.

The table below illustrates potential oxidation products of N-phenyl-2-naphthylamine, which serves as a structural analogue.

Table 1: Illustrative Oxidation Products of an N-Aryl-2-Naphthylamine Analogue

Oxidizing Agent Product Type Potential Product from Analogue
Potassium Permanganate C-N Coupled Dimer (o-Semidine) N-(1-Naphthyl)-N'-phenyl-o-phenylenediamine
Lead Dioxide C-C Coupled Dimer (Benzidine) N,N'-Di(2-naphthyl)benzidine

Data derived from studies on analogous N-aryl-2-naphthylamines and is hypothetical for the title compound. acs.org

Further oxidation could lead to the formation of quinone-imine structures, particularly if the reaction conditions are harsh. The presence of the electron-donating methyl and amino groups would likely facilitate these oxidation processes.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Systems

The aromatic rings of this compound are susceptible to both electrophilic and nucleophilic substitution, with the regioselectivity dictated by the existing substituents.

Electrophilic Aromatic Substitution: The phenylamine ring is highly activated towards electrophilic attack due to the strong electron-donating effects of the amino and ether oxygen groups. These groups direct incoming electrophiles to the ortho and para positions. Given that the para position (to the amine) is occupied by the methyl group, and one ortho position is blocked by the naphthyloxy group, electrophilic substitution is most likely to occur at the remaining ortho position (C-6 of the phenylamine ring). Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. masterorganicchemistry.comlibretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product
Nitration HNO₃, H₂SO₄ 2-[(4-Chloro-1-naphthyl)oxy]-6-nitro-5-methylphenylamine
Bromination Br₂, FeBr₃ 6-Bromo-2-[(4-chloro-1-naphthyl)oxy]-5-methylphenylamine

Predictions are based on established principles of electrophilic aromatic substitution on substituted anilines. libretexts.orgyoutube.com

The naphthyl ring is less activated than the phenylamine ring. The chloro group is a deactivating, ortho-, para-director, while the ether oxygen is an activating, ortho-, para-director. The interplay of these effects would direct electrophiles to the positions ortho and para to the ether linkage, though these reactions would likely require more forcing conditions compared to substitution on the phenylamine ring.

Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom on the electron-rich naphthalene (B1677914) ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, under forcing conditions (high temperature and pressure) or with transition-metal catalysis, substitution by nucleophiles such as amines, alkoxides, or thiols could be possible. libretexts.orgsci-hub.se The reaction would proceed via an addition-elimination (SNA_r) mechanism or through a benzyne-type intermediate, depending on the reaction conditions.

Catalytic Transformations and Reaction Kinetics

The structure of this compound lends itself to various catalytic transformations, particularly cross-coupling reactions. The chloro-substituent on the naphthalene ring and the N-H bond of the amine are potential sites for such reactions.

Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, could be employed to further functionalize the molecule. For example, the chloro group could be coupled with another amine or an alcohol. Similarly, the secondary amine could be arylated using an aryl halide in the presence of a suitable catalyst. acs.org

The kinetics of such reactions would be influenced by factors including the choice of catalyst and ligands, the nature of the reactants, temperature, and solvent. For instance, the rate of a hypothetical Buchwald-Hartwig amination at the chloro position would depend on the oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-determining step.

Rearrangement Reactions and Isomerization Studies

Diaryl ethers and anilines are known to undergo rearrangement reactions under certain conditions. One potential transformation for this compound is a photo-Smiles rearrangement. Upon photochemical excitation, intramolecular nucleophilic aromatic substitution could occur, where the amine nitrogen attacks the naphthyl ring, leading to the cleavage of the ether bond and formation of a new C-N bond. This would result in a rearranged product, likely a hydroxyl-substituted N-naphthyl-N-phenylamine derivative. researchgate.net

Another possibility is the photo-Fries rearrangement, where the C-O ether bond is cleaved homolytically upon irradiation, generating a naphthyloxy radical and a phenylaminyl radical. These radicals could then recombine at an ortho or para position on the phenyl ring, leading to the formation of a hydroxy-substituted C-C coupled product. researchgate.net The feasibility and outcome of these photochemical rearrangements would depend heavily on the solvent and the specific irradiation conditions. baranlab.org

Investigation of Amine Reactivity and Derivative Formation

The secondary amine group is a key site for derivatization. It can undergo a variety of reactions typical for aromatic amines.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would readily form the corresponding amide derivative. For example, treatment with acetyl chloride would yield N-acetyl-2-[(4-chloro-1-naphthyl)oxy]-5-methylphenylamine. organic-chemistry.org

Alkylation: The amine can be alkylated using alkyl halides, although polyalkylation can be a competing process. Reductive amination with aldehydes or ketones provides a more controlled method for N-alkylation.

Diazotization: As a primary aromatic amine analogue, it is expected to react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. acs.orgresearchgate.neticrc.ac.ir This diazonium salt would be a versatile intermediate, capable of undergoing various subsequent reactions, such as Sandmeyer reactions to introduce a range of functional groups, or azo coupling with activated aromatic compounds to form azo dyes. researchgate.netresearchgate.net

Table 3: Potential Amine-Based Derivatization Reactions

Reaction Type Reagents Potential Product
Acylation Acetyl chloride, Pyridine N-(2-((4-chloronaphthalen-1-yl)oxy)-5-methylphenyl)acetamide
Alkylation Methyl iodide, K₂CO₃ N-(2-((4-chloronaphthalen-1-yl)oxy)-5-methylphenyl)-N-methylaniline
Diazotization NaNO₂, HCl (0-5 °C) 2-((4-chloronaphthalen-1-yl)oxy)-5-methylbenzenediazonium chloride

These are predicted reactions based on the known chemistry of aromatic amines.

Computational and Theoretical Investigations of 2 4 Chloro 1 Naphthyl Oxy 5 Methylphenylamine

Quantum Chemical Calculations (Density Functional Theory (DFT) and ab initio Methods) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost. nih.govnih.gov For 2-[(4-Chloro-1-naphthyl)oxy]-5-methylphenylamine, DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), would be employed to perform geometry optimization. nih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation of the molecule. nih.gov

The optimization would provide key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the precise orientation of the 4-chloro-1-naphthyl group relative to the 5-methylphenylamine moiety, which is crucial for understanding its steric and electronic interactions. Similar studies on related aromatic ethers and amines have successfully used these methods to achieve excellent agreement between calculated and experimental structures. nih.gov

Table 1: Predicted Geometrical Parameters from DFT Calculations (Note: This table is illustrative, based on typical values for similar molecular fragments, as direct data for the target compound is unavailable.)

ParameterPredicted Value
C-O (Ether) Bond Length~1.37 Å
C-N (Amine) Bond Length~1.40 Å
C-Cl Bond Length~1.74 Å
Naphthyl-O-Phenyl Dihedral Angle~60-80°

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Conceptual DFT for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com

The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. mdpi.com A small energy gap suggests high polarizability and chemical reactivity, as electrons can be more easily excited to a higher energy level. mdpi.comnih.gov For this compound, the HOMO is expected to be localized on the electron-rich phenylamine ring, while the LUMO might be distributed over the chloro-naphthyl system.

Conceptual DFT introduces reactivity descriptors derived from these orbital energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which further quantify the molecule's reactive nature. researchgate.net

Table 2: Illustrative FMO and Conceptual DFT Parameters (Note: This table is illustrative, based on typical values for similar aromatic compounds, as direct data for the target compound is unavailable.)

ParameterFormulaSignificance
EHOMO-Electron-donating ability
ELUMO-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution
Electronegativity (χ)-(ELUMO + EHOMO)/2Electron-attracting power

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas), which are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, as well as on the π-systems of the aromatic rings. The hydrogen atoms of the amine group would likely exhibit a positive potential. This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns. researchgate.netepa.gov

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation against Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated molecular structure. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. nih.govmdpi.com These predicted shifts are instrumental in assigning the signals in experimental spectra.

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. nih.gov By analyzing the potential energy distribution (PED), each vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra by calculating the energies of electronic transitions between molecular orbitals. nih.gov This helps in understanding the electronic structure and the nature of the absorption bands observed experimentally. nih.gov

In studies of similar compounds, a strong correlation between theoretically predicted and experimentally measured spectroscopic data has often been observed, confirming the accuracy of the computational models. nih.govnih.gov

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the ether linkage in this compound allows for multiple rotational conformations (rotamers). Conformational analysis involves exploring the potential energy surface (PES) by systematically rotating specific dihedral angles, particularly around the C-O-C bridge. This analysis identifies the most stable conformers (global and local minima on the PES) and the energy barriers for interconversion between them. Such studies on benzothiazole (B30560) derivatives have identified the most energetically stable conformers by scanning the dihedral angles. mdpi.com Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and biological properties.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling of Chemical Behaviors

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule (descriptors) and a specific property or activity. For a series of related compounds, various quantum chemical descriptors (such as HOMO/LUMO energies, dipole moment, and molecular surface area) can be calculated and correlated with experimentally determined properties like solubility, boiling point, or biological activity. This approach allows for the predictive modeling of the chemical behaviors of new, unsynthesized compounds like this compound. researchgate.net

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical in determining the supramolecular structure and properties of materials in the solid state. researchgate.net Computational tools like Natural Bond Orbital (NBO) analysis and Hirshfeld surface analysis can be used to investigate these interactions. nih.gov NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule. epa.gov Hirshfeld surface analysis, on the other hand, helps in visualizing and quantifying intermolecular contacts in a crystal lattice, revealing the nature and strength of the forces holding the molecules together. researchgate.net For the title compound, potential N-H···π or C-H···π interactions could be significant in its crystal packing. nih.gov

Rational Derivatization and Design of Analogues Based on 2 4 Chloro 1 Naphthyl Oxy 5 Methylphenylamine

Modification of the Phenylamine Moiety for Tunable Chemical Characteristics

The phenylamine portion of the molecule is a prime target for modification due to the synthetic accessibility of the amino group and the phenyl ring. Altering the substituents on the phenylamine ring can significantly impact the compound's electronic properties, lipophilicity, and steric profile.

Key Modifications and Their Effects:

N-Alkylation and N-Acylation: The primary amine group (-NH₂) is a versatile handle for derivatization. N-alkylation introduces alkyl chains of varying lengths, which can systematically alter the compound's lipophilicity. N-acylation, the addition of an acyl group (R-C=O), converts the amine to an amide, which changes its hydrogen bonding capabilities and steric bulk.

Modification Substituent/Reagent Expected Change in Chemical Characteristic
Phenyl Ring SubstitutionElectron-Donating Group (e.g., -OCH₃)Increased basicity of the amine, altered electronic distribution.
Phenyl Ring SubstitutionElectron-Withdrawing Group (e.g., -NO₂)Decreased basicity of the amine, altered electronic distribution.
N-AlkylationAlkyl Halide (e.g., CH₃I)Increased lipophilicity, altered steric hindrance around the nitrogen.
N-AcylationAcyl Chloride (e.g., CH₃COCl)Conversion to amide, reduced basicity, altered hydrogen bonding.

Naphthyl Ring Substitution and its Influence on Molecular Properties

The naphthyl ring system is a critical component influencing the molecule's aromaticity and steric bulk. Substituents on this ring can have profound effects on the electronic environment and how the molecule interacts with its surroundings. The position of the chloro-substituent at the 4-position already imparts specific electronic properties, but further modifications can provide more precise control.

The substituent effect is a fundamental concept in understanding how different functional groups can alter the reactivity and properties of a molecule. In aromatic systems like naphthalene (B1677914), these effects are transmitted through inductive and resonance pathways. For instance, the introduction of strongly electron-donating or electron-withdrawing groups can significantly change the aromaticity of the substituted ring. researchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to analyze the impact of various substituents on the naphthalene core. nih.gov These studies help predict how modifications will alter the electronic properties of the molecule. The presence of electron-withdrawing groups, such as trifluoromethyl (-CF₃), can substantially increase the sensitivity of the molecule to the electronic effects of other substituents. nih.gov

The steric repulsion between substituents, particularly at adjacent or peri- (1,8) positions, can lead to physical distortion of the naphthalene ring, affecting its planarity and, consequently, its chemical reactivity. mdpi.com

Modification Position Substituent Type Influence on Molecular Properties
Naphthyl RingElectron-Donating Group (e.g., -OH, -NH₂)Increases electron density in the ring system, can affect absorption spectra.
Naphthyl RingElectron-Withdrawing Group (e.g., -NO₂, -CN)Decreases electron density, can alter reactivity in electrophilic substitution.
Naphthyl RingBulky Groups (e.g., tert-butyl)Introduces steric hindrance, can influence molecular conformation and packing.
Naphthyl RingHalogens (e.g., -F, -Br)Inductively withdraws electron density, can participate in halogen bonding.

Ether Linkage Variations and Conformational Control

Strategies to control the conformation include:

Replacement of the Ether Oxygen: Substituting the oxygen atom with sulfur to form a thioether (-S-) or with a methylene group (-CH₂-) would alter the bond angle and length of the linker. A thioether linkage, for example, has a different bond angle and is more polarizable than an ether linkage, which would significantly change the molecule's conformational preferences.

Introduction of Steric Hindrance: Placing bulky substituents on the aromatic rings near the ether linkage can restrict rotation around the C-O bonds. This steric hindrance can lock the molecule into a specific conformation, which can be advantageous for applications requiring a rigid molecular structure.

Chiral Derivatization Strategies for Stereochemical Resolution and Asymmetric Synthesis

The core structure of 2-[(4-Chloro-1-naphthyl)oxy]-5-methylphenylamine is achiral. However, chirality can be introduced through derivatization, which is essential for applications where stereochemistry is critical.

Stereochemical Resolution: If a racemic mixture of a chiral derivative is synthesized, chiral derivatizing agents (CDAs) can be used to separate the enantiomers. These agents react with both enantiomers to form diastereomers, which have different physical properties and can be separated by techniques like chromatography or crystallization. nih.govnih.govresearchgate.net For example, chiral acids can form diastereomeric salts with the amine, or chiral acylating agents can form diastereomeric amides.

Asymmetric Synthesis: This approach aims to create a single enantiomer directly. This can be achieved by using chiral catalysts or by starting from a chiral precursor. For instance, a chiral amine could be used in the initial synthesis, or a chiral auxiliary could guide the formation of the desired stereocenter. Chiral phosphorus-containing derivatizing agents have also been used to determine the enantiomeric excess of chiral amines and alcohols via ³¹P NMR spectroscopy. researchgate.net

Synthesis and Characterization of Schiff Base Derivatives and Other Condensation Products

The primary amine of this compound is a reactive handle for condensation reactions, most notably with aldehydes and ketones to form Schiff bases (imines). teikyomedicaljournal.comekb.eg These reactions involve the formation of a carbon-nitrogen double bond (>C=N-). teikyomedicaljournal.com

Schiff bases are a versatile class of compounds with a wide range of applications. The synthesis is typically a reversible reaction catalyzed by acid or base, or by heat. teikyomedicaljournal.com The resulting imine products can be readily characterized using spectroscopic techniques.

Characterization Techniques:

FTIR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic stretching band for the azomethine (C=N) group, typically in the region of 1583-1635 cm⁻¹, and the disappearance of the N-H stretching bands of the primary amine. ekb.eg

NMR Spectroscopy: ¹H NMR spectra will show a characteristic singlet signal for the proton of the imine group (CH=N). ekb.eg ¹³C NMR will show a resonance for the imine carbon.

UV-Vis Spectroscopy: The formation of the extended conjugated system in the Schiff base often leads to changes in the UV-Vis absorption spectrum.

The synthesis of Schiff bases from the parent amine opens up possibilities for creating metal complexes, as the imine nitrogen and other potential donor atoms can coordinate to metal ions. neliti.com

Q & A

Basic: What are the primary synthetic routes for 2-[(4-Chloro-1-naphthyl)oxy]-5-methylphenylamine, and how can its purity be validated?

Methodological Answer:
Synthesis typically involves coupling 4-chloro-1-naphthol with a substituted aniline derivative under Ullmann or Buchwald-Hartwig conditions, using copper or palladium catalysts . Post-reaction purification via column chromatography or recrystallization is critical. Purity validation requires HPLC (high-performance liquid chromatography) with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 310.1). Quantitative NMR (¹H/¹³C) can resolve structural ambiguities by verifying aromatic proton integration ratios and coupling constants .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:
A multi-technique approach is essential:

  • IR Spectroscopy : Confirms the presence of amine (-NH₂, ~3350 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups.
  • ¹H NMR : Key signals include a singlet for the methyl group (~δ 2.3 ppm) and aromatic protons split by substituent effects (e.g., δ 6.8–7.9 ppm for naphthyl and phenyl rings).
  • ¹³C NMR : Identifies quaternary carbons (e.g., naphthyl C-Cl at ~δ 135 ppm) and methyl carbons (~δ 21 ppm).
  • High-Resolution MS : Validates molecular formula (C₁₇H₁₄ClNO) with <2 ppm mass error .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

  • Perform dose-response curves across multiple models (e.g., HEK293 vs. HeLa cells) to assess IC₅₀ consistency.
  • Control solvent interference by testing DMSO tolerance thresholds (<0.1% v/v).
  • Use meta-analysis of existing datasets (e.g., PubChem BioAssay) to identify outliers and validate trends via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Advanced: What experimental designs are optimal for studying environmental fate and degradation pathways?

Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :

Laboratory Studies :

  • Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic matrices.

Ecosystem Simulation : Use microcosms to assess biodegradation kinetics in soil/water systems with microbial consortia.

QSAR Modeling : Predict persistence using software like EPI Suite, correlating log Kow (estimated ~3.8) with bioaccumulation potential .

Advanced: How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Systematically vary substituents (e.g., replace -Cl with -F or -CH₃) to evaluate electronic/steric effects on target binding .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the amine group).
  • In Vitro Validation : Test derivatives against isoform-specific targets (e.g., kinase panels) to isolate selectivity drivers .

Advanced: What strategies mitigate interference from impurities during bioactivity assays?

Methodological Answer:

  • Pre-Assay Purification : Employ preparative HPLC (>95% purity) with orthogonal phases (C18 and HILIC).
  • Blank Controls : Run solvent and synthetic intermediate controls to identify background noise.
  • Stability Monitoring : Use LC-MS to verify compound integrity under assay conditions (e.g., 37°C, 5% CO₂) .

Basic: How should researchers handle discrepancies in reported melting points?

Methodological Answer:
Variations may stem from polymorphic forms or moisture absorption. Standardize measurements via:

  • Differential Scanning Calorimetry (DSC) : Heat at 10°C/min under nitrogen to capture phase transitions.
  • Hot-Stage Microscopy : Visually confirm melting behavior and crystallinity.
  • Karl Fischer Titration : Quantify residual water (<0.1% w/w) to rule out hygroscopic effects .

Advanced: What computational methods predict this compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states (e.g., C-O bond cleavage).
  • Molecular Dynamics (MD) : Simulate interactions with Pd/C or Cu nanoparticles to predict catalytic turnover.
  • Solvent Effect Analysis : Use COSMO-RS to evaluate polarity impacts on reaction yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.